6-ketoprostaglandin E1
6-ketoprostaglandin E1
6-oxoprostaglandin E1 is a prostaglandin E that is prostaglandin E1 bearing a keto substituent at the 6-position. It has a role as a platelet aggregation inhibitor and a metabolite. It is functionally related to a prostaglandin E1. It is a conjugate acid of a 6-oxoprostaglandin E1(1-).
Brand Name:
Vulcanchem
CAS No.:
67786-53-2
VCID:
VC20776245
InChI:
InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-18,21,23H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+/m0/s1
SMILES:
CCCCCC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O
Molecular Formula:
C20H32O6
Molecular Weight:
368.5 g/mol
6-ketoprostaglandin E1
CAS No.: 67786-53-2
Cat. No.: VC20776245
Molecular Formula: C20H32O6
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 6-oxoprostaglandin E1 is a prostaglandin E that is prostaglandin E1 bearing a keto substituent at the 6-position. It has a role as a platelet aggregation inhibitor and a metabolite. It is functionally related to a prostaglandin E1. It is a conjugate acid of a 6-oxoprostaglandin E1(1-). |
|---|---|
| CAS No. | 67786-53-2 |
| Molecular Formula | C20H32O6 |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoic acid |
| Standard InChI | InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-18,21,23H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+/m0/s1 |
| Standard InChI Key | ROUDCKODIMKLNO-CTBSXBMHSA-N |
| Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)O)O)O |
| SMILES | CCCCCC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O |
| Canonical SMILES | CCCCCC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O |
| Appearance | Assay:≥99%A crystalline solid |
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